molecular formula C17H20N2O3 B5773732 Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone CAS No. 355814-57-2

Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone

Cat. No.: B5773732
CAS No.: 355814-57-2
M. Wt: 300.35 g/mol
InChI Key: FSXSHPXIVMFPOJ-UHFFFAOYSA-N
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Description

Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone involves several steps. One common synthetic route includes the reaction of furan derivatives with piperazine and methoxybenzyl chloride under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Scientific Research Applications

Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone has a broad range of scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Furan-2-yl[4-(3-methoxybenzyl)piperazin-1-yl]methanone can be compared with other furan derivatives such as:

Each of these compounds has unique properties and applications, but this compound stands out due to its combination of a furan ring with a piperazine moiety, which may enhance its biological activity and therapeutic potential.

Properties

IUPAC Name

furan-2-yl-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-21-15-5-2-4-14(12-15)13-18-7-9-19(10-8-18)17(20)16-6-3-11-22-16/h2-6,11-12H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXSHPXIVMFPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701182294
Record name 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355814-57-2
Record name 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355814-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanyl[4-[(3-methoxyphenyl)methyl]-1-piperazinyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701182294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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